2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with an amino group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety with a 4-ethoxyphenyl substituent. The methoxy and ethoxy groups are electron-donating substituents, which may enhance solubility and influence receptor binding in biological systems .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-16-10-6-14(7-11-16)21-17(25)12-28-19-23-22-18(24(19)20)13-4-8-15(26-2)9-5-13/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHJRCCMNJYTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Acetamide Formation: The acetamide moiety is typically formed through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro group, if present, converting them to corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.
Scientific Research Applications
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Key structural analogs differ in substituents at the triazole’s 4- and 5-positions and the acetamide’s aryl group. These variations significantly impact physicochemical properties and bioactivity:
Research Findings and Implications
Substituent-Driven Bioactivity :
- Aryl Groups : Anti-inflammatory activity correlates with para-substituted electron-donating groups (e.g., 4-ethoxy > 4-methyl) .
- Heterocycles : Pyridinyl/furan-2-yl groups enhance target specificity via π-π stacking or hydrogen bonding .
Synthetic Feasibility: Alkaline ethanol/water mixtures are optimal for triazole-thioacetamide synthesis, with yields >80% achievable .
Unresolved Questions :
- The target compound’s exact bioactivity profile remains uncharacterized. Its dual methoxy/ethoxy substitution warrants testing for synergistic effects in inflammation or oxidative stress models.
Data Tables
Table 2: Substituent Effects on Pharmacological Outcomes
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 356.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Structure
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the sulfanyl group and the ethoxyphenyl moiety contributes to its chemical reactivity and potential interaction with biological targets.
Research indicates that compounds containing triazole structures often exhibit antifungal, antibacterial, and anticancer properties. The specific mechanisms of action for This compound may involve:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes crucial for cell wall synthesis in fungi.
- Interference with Nucleic Acid Synthesis : The compound may disrupt DNA/RNA synthesis pathways.
- Modulation of Cell Signaling Pathways : Potential interactions with signaling molecules could affect cell proliferation and apoptosis.
Antifungal Activity
Triazoles are well-known for their antifungal properties. A study evaluating a related triazole compound demonstrated significant antifungal activity against various strains of Candida and Aspergillus species. Although specific data on the compound is limited, its structural similarities suggest it may exhibit comparable effects.
Anticancer Potential
Preliminary studies on similar triazole derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds with similar structural motifs have been reported to induce apoptosis in breast cancer cells by activating caspase pathways. Further investigation into the specific effects of This compound on cancer cell lines is warranted.
In Vitro Studies
A notable study explored the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity. While specific data on the compound was not available, similar compounds showed IC50 values in the low micromolar range against prostate cancer cells.
Pharmacological Evaluations
In pharmacological evaluations of related compounds, researchers found that modifications to the phenyl rings significantly influenced bioactivity. The presence of methoxy and ethoxy groups appeared to enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
